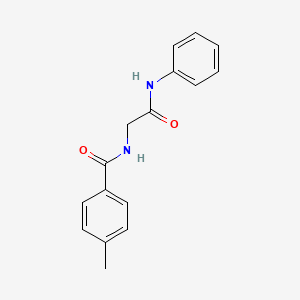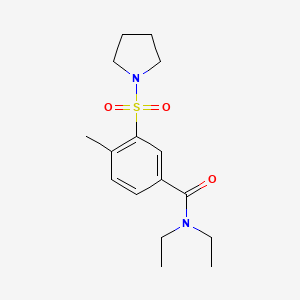![molecular formula C18H28N2O3 B4445683 2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)
2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide
Übersicht
Beschreibung
2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as MPDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide acts as a selective dopamine D3 receptor antagonist, meaning it blocks the action of dopamine at these receptors. This mechanism of action has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine release in certain brain regions, which may be related to its potential therapeutic effects. This compound has also been shown to affect other neurotransmitter systems, such as serotonin and norepinephrine, which may contribute to its overall effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific and targeted investigations into the role of these receptors in various neurological disorders. However, one limitation is that this compound has been shown to have relatively low affinity for dopamine D3 receptors compared to other compounds, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One potential area of investigation is its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and addiction. Another area of research could focus on developing more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems and brain regions to gain a more comprehensive understanding of its overall effects.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine receptors, which are involved in a range of neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been used to study the effects of drugs on the brain and to investigate the mechanisms of drug addiction.
Eigenschaften
IUPAC Name |
2,6-dimethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14-8-12-20(13-9-14)11-5-10-19-18(21)17-15(22-2)6-4-7-16(17)23-3/h4,6-7,14H,5,8-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABWYUNNHMDIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445605.png)
![N-[3-(dimethylamino)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4445606.png)

![3-(benzoylamino)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4445627.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4445644.png)

![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445669.png)



![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)
